

An In-depth Technical Guide to the Enacyloxin IIa Polyketide Synthase Gene Cluster

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enacyloxin IIa*

Cat. No.: *B1258719*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a potent polyketide antibiotic with significant activity against Gram-negative bacteria, including multidrug-resistant pathogens.[1][2] Produced by the bacterium *Burkholderia ambifaria*, this complex natural product has garnered interest for its unique chemical structure and its mode of action, which involves the inhibition of bacterial protein synthesis through the targeting of elongation factor Tu (EF-Tu).[2][3] The biosynthesis of **enacyloxin IIa** is orchestrated by a large and unusual hybrid polyketide synthase (PKS) gene cluster. This technical guide provides a comprehensive overview of the **enacyloxin IIa** PKS gene cluster, its genetic organization, the proteins it encodes, and the experimental protocols utilized for its study.

Genetic Organization of the Enacyloxin IIa Biosynthetic Gene Cluster

The **enacyloxin IIa** biosynthetic gene cluster from *Burkholderia ambifaria* AMMD is a contiguous stretch of DNA containing a series of genes designated Bamb_5910 through Bamb_5933.[4] This cluster is responsible for the complete biosynthesis of the **enacyloxin IIa** molecule. The core of the cluster is composed of several large, multidomain PKS enzymes, alongside genes encoding tailoring enzymes, regulatory proteins, and transport functions.

Table 1: Gene Organization of the Enacyloxin IIa Biosynthetic Cluster in Burkholderia ambifaria AMMD

Gene Locus	Putative Function	Gene Size (bp)	Protein Size (amino acids)	Predicted Molecular Weight (kDa)
Bamb_5910	LuxR family transcriptional regulator	741	246	27.5
Bamb_5911	LuxR family transcriptional regulator	759	252	28.1
Bamb_5912	3-oxoacyl-[acyl-carrier-protein] synthase	1239	412	44.9
Bamb_5913	Shikimate 5-dehydrogenase	834	277	29.5
Bamb_5914	3-dehydroquinate dehydratase	741	246	26.9
Bamb_5915	Condensation domain-containing protein	1365	454	49.8
Bamb_5916	Acyl-CoA dehydrogenase	1194	397	43.1
Bamb_5917	NRPS-like protein (PCP domain)	1002	333	35.8
Bamb_5918	Acyltransferase	954	317	35.1
Bamb_5919	Polyketide synthase	13329	4442	485.9
Bamb_5920	Polyketide synthase	9810	3269	357.2

Bamb_5921	Polyketide synthase	19161	6386	698.5
Bamb_5922	Acyl-CoA synthetase	1590	529	58.7
Bamb_5923	MFS transporter	1410	469	50.8
Bamb_5924	Hydroxymethylglutaryl-CoA synthase	1269	422	46.8
Bamb_5925	Polyketide synthase	12603	4200	459.1
Bamb_5926	Enoyl-CoA hydratase	816	271	29.2
Bamb_5927	Acyl carrier protein	270	89	9.8
Bamb_5928	3-hydroxyacyl-CoA dehydrogenase	789	262	27.9

Note: Gene and protein sizes are derived from the NCBI GenBank entry for the *Burkholderia ambifaria* AMMD genome (Accession: CP000442.1). Molecular weights are calculated based on the amino acid sequences.

Core Biosynthetic Machinery and Tailoring Enzymes

The biosynthesis of the **enacyloxin IIa** backbone is carried out by a set of large, modular polyketide synthases (PKSs), including Bamb_5919, Bamb_5920, Bamb_5921, and Bamb_5925. These enzymes function as an assembly line, where each module is responsible for the addition and modification of a specific building block to the growing polyketide chain. The enacyloxin PKS is an unusual hybrid system, incorporating features of both cis-AT and trans-AT PKSs.[2]

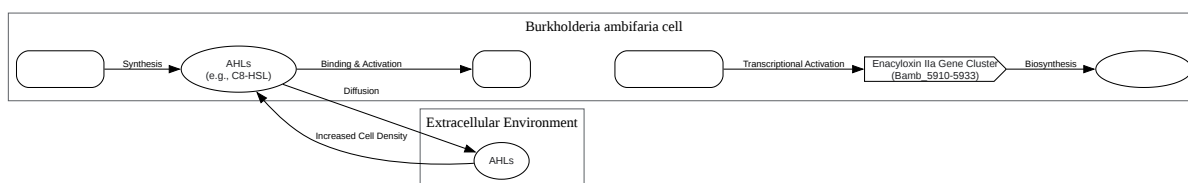
Following the assembly of the polyketide backbone, a series of tailoring enzymes modify the structure to yield the final **enacyloxin IIa** molecule. These enzymes include dehydrogenases

(Bamb_5916, Bamb_5928), a hydratase (Bamb_5926), and an acyltransferase (Bamb_5918), which are responsible for creating the characteristic double bonds and functional groups of the molecule. The final step in the biosynthesis is the release of the polyketide chain and its esterification to a 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) moiety, a process involving the condensation domain-containing protein Bamb_5915 and the NRPS-like protein Bamb_5917.[3]

Regulatory Network: Quorum Sensing Control

The production of **enacyloxin IIa** is tightly regulated and has been shown to be controlled by a quorum sensing (QS) system.[2] In *Burkholderia ambifaria*, the CepI/CepR system is a key regulator of secondary metabolite production. The CepI protein is an N-acylhomoserine lactone (AHL) synthase that produces signaling molecules, primarily N-octanoyl-homoserine lactone (C8-HSL).[5] As the bacterial population density increases, the concentration of AHLs in the environment rises.

Once a threshold concentration is reached, AHLs bind to and activate the transcriptional regulator CepR. The CepR-AHL complex then binds to specific DNA sequences, known as cep boxes, located in the promoter regions of target genes, thereby modulating their expression.[5] [6] The **enacyloxin IIa** gene cluster contains LuxR family transcriptional regulators (Bamb_5910 and Bamb_5911), suggesting a direct or indirect regulatory link to the CepR system.



[Click to download full resolution via product page](#)

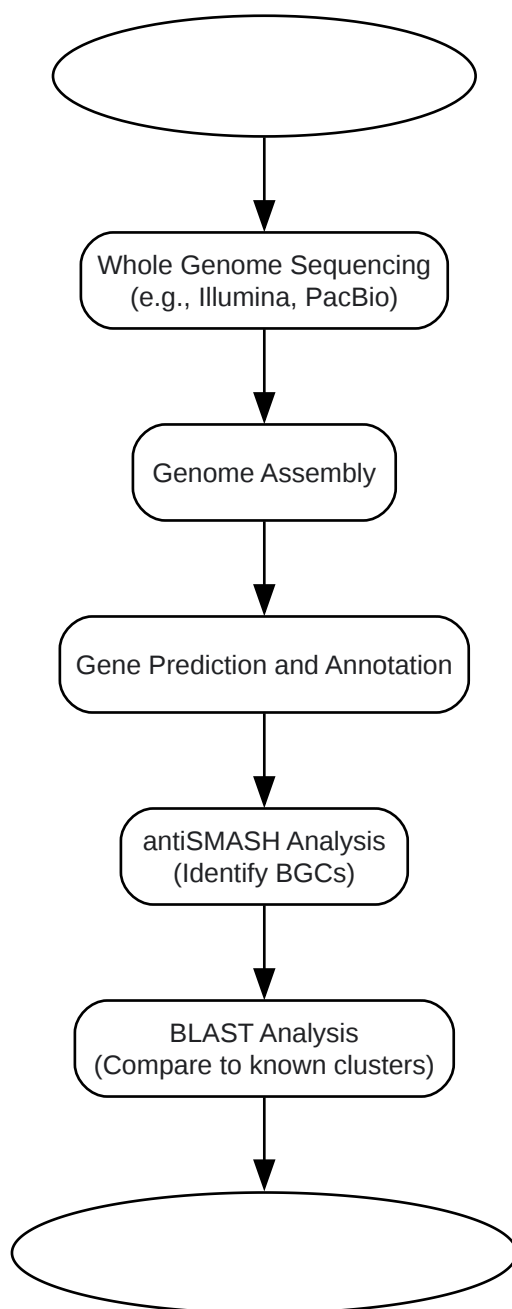
Quorum sensing regulation of **enacyloxin IIa** biosynthesis.

Experimental Protocols

Gene Cluster Identification and Analysis

The identification of the **enacyloxin IIa** gene cluster was initially achieved through screening a cosmid library of *B. ambifaria* AMMD genomic DNA. Modern approaches would typically involve whole-genome sequencing followed by bioinformatic analysis using tools like antiSMASH to identify putative secondary metabolite gene clusters.^{[7][8]}

Workflow for Gene Cluster Identification:



[Click to download full resolution via product page](#)

Bioinformatic workflow for identifying biosynthetic gene clusters.

Gene Knockout for Functional Analysis

To confirm the involvement of specific genes in **enacyloxin IIa** biosynthesis, targeted gene knockouts are performed. This is often challenging in *Burkholderia* species due to intrinsic antibiotic resistance and the presence of multiple replicons. Methods like recombineering or CRISPR/Cas9-based genome editing are increasingly being adapted for use in these bacteria.

General Protocol for Gene Knockout in Burkholderia (Recombineering-based):

- Construct Knockout Cassette:
 - Amplify an antibiotic resistance gene (e.g., kanamycin resistance) flanked by 50-70 bp homology arms corresponding to the upstream and downstream regions of the target gene.
- Prepare Electrocompetent Cells:
 - Grow the Burkholderia strain expressing the λ Red recombinase system (e.g., from a helper plasmid) to mid-log phase.
 - Induce the expression of the recombinase genes.
 - Wash the cells extensively with ice-cold sterile water or 10% glycerol to remove salts.
- Electroporation:
 - Mix the prepared electrocompetent cells with the purified knockout cassette DNA.
 - Deliver an electrical pulse to facilitate DNA uptake.
- Selection and Verification:
 - Plate the cells on selective media containing the appropriate antibiotic.
 - Verify the correct gene replacement in resistant colonies by PCR using primers flanking the target gene and internal to the resistance cassette.

Purification of Enacyloxin IIa

The purification of **enacyloxin IIa** from *B. ambifaria* cultures is typically achieved through a combination of solvent extraction and high-performance liquid chromatography (HPLC).

Protocol for **Enacyloxin IIa** Purification:

- Cultivation and Extraction:

- Grow *B. ambifaria* in a suitable production medium (e.g., Tryptic Soy Broth) for 3-5 days.
- Centrifuge the culture to pellet the cells.
- Extract the supernatant with an equal volume of ethyl acetate or a similar organic solvent.
- Evaporate the organic solvent to obtain a crude extract.
- HPLC Purification:
 - Dissolve the crude extract in a suitable solvent (e.g., methanol or DMSO).
 - Perform reversed-phase HPLC using a C18 column.
 - Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.
 - Monitor the elution profile at a wavelength of 330 nm, which corresponds to the chromophore of **enacyloxin IIa**.
 - Collect the fractions corresponding to the major peak and evaporate the solvent.

Structural Elucidation by NMR Spectroscopy

The definitive structure of **enacyloxin IIa** was determined using nuclear magnetic resonance (NMR) spectroscopy. A combination of 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to fully elucidate the complex structure.

NMR Parameters for **Enacyloxin IIa** Structural Analysis:

- Solvent: Deuterated methanol (CD_3OD) or chloroform (CDCl_3).
- ^1H NMR:
 - Observe signals for olefinic protons, protons attached to oxygenated carbons, and methyl groups.
 - Key information is obtained from chemical shifts (δ) and coupling constants (J) to determine the connectivity and stereochemistry of the molecule.

- ^{13}C NMR:
 - Identify the number of carbon atoms and their chemical environment (e.g., carbonyls, olefinic carbons, aliphatic carbons).
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Table 2: Representative ^1H and ^{13}C NMR Chemical Shifts for **Enacyloxin IIa**

Position	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
C-2	5.8-6.2	125-135
C-3	6.5-7.0	140-150
C-15	-	205-215 (ketone)
C-1'	2.0-2.5	40-50
C-3'	3.5-4.0	70-80
C-4'	3.0-3.5	70-80

Note: The chemical shift values are approximate and can vary depending on the solvent and instrument used. This table provides a general range for key structural features.

Conclusion

The **enacyloxin IIa** polyketide synthase gene cluster represents a fascinating and complex biosynthetic system. Its unique hybrid nature and regulation by quorum sensing make it a

subject of significant scientific interest. A thorough understanding of this gene cluster, from its genetic organization to the biochemical functions of its encoded proteins, is crucial for harnessing its potential for the development of new antibiotics. The experimental protocols outlined in this guide provide a framework for the continued investigation and exploitation of this promising biosynthetic pathway. Further research, including the heterologous expression of the gene cluster and the characterization of individual enzymes, will undoubtedly unlock new avenues for the production of novel enacyloxin analogs with improved therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BGC0001094 [mibig.secondarymetabolites.org]
- 5. Direct binding of the quorum sensing regulator CepR of Burkholderia cenocepacia to two target promoters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saturation mutagenesis of a CepR binding site as a means to identify new quorum-regulated promoters in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a 67 kDa microtubule-binding protein in the pancreas from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 33 kDa protein with sequence homology to the 'laminin binding protein' is associated with the cytoskeleton in hydra and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Enacyloxin Ila Polyketide Synthase Gene Cluster]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258719#enacyloxin-ii-polyketide-synthase-gene-cluster]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com